molecular formula C10H11NO3 B2905595 3-Cyclobutoxyisonicotinic acid CAS No. 1500315-07-0

3-Cyclobutoxyisonicotinic acid

Cat. No.: B2905595
CAS No.: 1500315-07-0
M. Wt: 193.202
InChI Key: YRQJJNSJDHXZTQ-UHFFFAOYSA-N
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Description

3-Cyclobutoxyisonicotinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of isonicotinic acid, featuring a cyclobutoxy group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxyisonicotinic acid typically involves the esterification of isonicotinic acid followed by the introduction of the cyclobutoxy group. One common method includes the reaction of isonicotinic acid with cyclobutanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols or amines.

    Substitution: Formation of cyclobutyl-substituted derivatives.

Scientific Research Applications

3-Cyclobutoxyisonicotinic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Isonicotinic acid: A precursor to 3-Cyclobutoxyisonicotinic acid, used in the synthesis of various derivatives.

    Cyclobutyl derivatives: Compounds containing the cyclobutyl group, which may exhibit similar chemical reactivity.

    Pyridine derivatives: Compounds with a pyridine ring, which share structural similarities and may have comparable applications.

Uniqueness: this compound is unique due to the presence of both the cyclobutoxy group and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclobutyloxypyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-4-5-11-6-9(8)14-7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQJJNSJDHXZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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